molecular formula C15H28BNO4 B168841 (S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate CAS No. 149682-82-6

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

Cat. No. B168841
M. Wt: 297.2 g/mol
InChI Key: OLGNZLKFNXJLGC-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .


Synthesis Analysis

The synthesis of this compound has been mentioned in the context of radiofluorination . The boronic ester t-butyl 4-[3,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-2-oxo-pyrrolidine-1-carboxylate was used in the copper-mediated 18 F-labeling conditions .

Scientific Research Applications

Application 1: Use in Medical Research

  • Specific Scientific Field: Medical Research
  • Summary of the Application: This compound has been used in the synthesis of 4-imidazopyridazin-1-yl-benzamides and 4-imidazotriazin-1-yl-benzamides, which are known as Btk inhibitors . These inhibitors are used in the treatment of various diseases.

Application 2: Use in Neurology

  • Specific Scientific Field: Neurology
  • Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .
  • Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source.
  • Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .

Application 3: Use in Synthesis of Btk Inhibitors

  • Specific Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: This compound is used in the synthesis of 6-5 membered fused pyridine ring compounds, which are known as Btk inhibitors . These inhibitors are used in the treatment of Bruton’s tyrosine kinase (Btk) related diseases .
  • Methods of Application: The compound is used in the synthesis of 6-5 membered fused pyridine ring compounds . The exact methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The synthesized Btk inhibitors are used in the treatment of various diseases .

Application 4: Use in Synthesis of PET Radiotracer

  • Specific Scientific Field: Nuclear Medicine
  • Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .
  • Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .

Application 5: Use in Synthesis of Btk Inhibitors

  • Specific Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: This compound is used in the synthesis of 6-5 membered fused pyridine ring compounds, which are known as Btk inhibitors . These inhibitors are used in the treatment of Bruton’s tyrosine kinase (Btk) related diseases .
  • Methods of Application: The compound is used in the synthesis of 6-5 membered fused pyridine ring compounds . The exact methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: The synthesized Btk inhibitors are used in the treatment of various diseases .

Application 6: Use in Synthesis of PET Radiotracer

  • Specific Scientific Field: Nuclear Medicine
  • Summary of the Application: This compound has been used in the synthesis of [18F]UCB-J, a PET radiotracer with high affinity and selectivity toward SV2A . SV2A is a synaptic vesicle protein, and its imaging can be a valuable in vivo biomarker for neurologic and psychiatric diseases .
  • Methods of Application: The compound is used in the synthesis of the longer-lived 18F-labeled counterpart (half-life: 110 min), [18F]UCB-J . The exact methods of application or experimental procedures are not specified in the source .
  • Results or Outcomes: [18F]UCB-J displayed pharmacokinetic and imaging characteristics similar to those of [11C]UCB-J, with moderate metabolism rate, high brain uptake, fast and reversible binding kinetics, and high specific binding signals .

properties

IUPAC Name

tert-butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28BNO4/c1-13(2,3)19-12(18)17-10-8-9-11(17)16-20-14(4,5)15(6,7)21-16/h11H,8-10H2,1-7H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGNZLKFNXJLGC-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)[C@H]2CCCN2C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60587847
Record name tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate

CAS RN

149682-82-6
Record name tert-Butyl (2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60587847
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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